molecular formula C8H12O B13730803 Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- CAS No. 16384-97-7

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Cat. No.: B13730803
CAS No.: 16384-97-7
M. Wt: 124.18 g/mol
InChI Key: KKIDVQSXZVWGTL-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-: is a complex organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The specific configuration of the compound is denoted by the terms “endo” and “anti,” indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by various reduction and oxidation steps to achieve the desired tricyclic structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-

Uniqueness

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique configuration makes it particularly valuable for certain applications in research and industry .

Properties

CAS No.

16384-97-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-8-ol

InChI

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2

InChI Key

KKIDVQSXZVWGTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC3C1C2O

Origin of Product

United States

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